
2-(4-Fluoro-3-methylphenyl)-3,3-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds like 4-Fluoro-3-methylphenylboronic acid involves reactants for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, solvent-free catalytic C-H functionalization reactions, homocoupling reactions, Suzuki-Miyaura cross-coupling, and Heck reactions under air .Molecular Structure Analysis
The molecular structure of similar compounds like 4-Fluoro-3-methylphenylboronic acid is represented by the linear formula: FC6H3(CH3)B(OH)2 . The boron atom in these compounds is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids and their esters are known to be involved in various chemical reactions. For instance, they are used in the Suzuki reaction, a type of cross-coupling reaction, that couples boronic acids with organic halides . They also undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 4-Fluoro-3-methylphenylboronic acid include a molecular weight of 153.95 , and a melting point of 212-217 °C . They are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications
Analytical Chemistry : Oya Yeter (2020) developed a sensitive analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting and quantifying synthetic cannabinoids and their metabolites in blood samples. This method is crucial for forensic and toxicological analysis, where precise detection of substances like 2-(4-Fluoro-3-methylphenyl)-3,3-dimethylbutanoic acid is essential (Yeter, 2020).
Crystallography and Material Science : P. Nayak et al. (2013) studied the crystallization and molecular structure of compounds related to this compound. This research provides valuable insights into the molecular geometry and potential material applications of such compounds (Nayak et al., 2013).
Organic Synthesis : The compound has been utilized in the synthesis of various organic molecules. D. Planchenault et al. (1993) reported the use of fluoro acid medium in the oxidative coupling of lignan and alkaloid precursors, highlighting the versatility of fluorinated compounds in organic synthesis (Planchenault et al., 1993).
Pharmaceutical Chemistry : Research by J. Parsons et al. (2004) involved the enantioselective synthesis of propionic acids, including those with fluorine substituents, showcasing the importance of such compounds in the development of pharmaceuticals (Parsons et al., 2004).
Drug Metabolism Studies : Oya Yeter and Yeter Erol Ozturk (2019) conducted an in-depth study on the metabolism of synthetic cannabinoids, including 5F-ADB, which shares structural similarities with this compound. Their research is pivotal in understanding the metabolic pathways and potential toxicological impacts of such compounds (Yeter & Ozturk, 2019).
Safety and Hazards
properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-8-7-9(5-6-10(8)14)11(12(15)16)13(2,3)4/h5-7,11H,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUSMJRHAOFOIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)C(C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

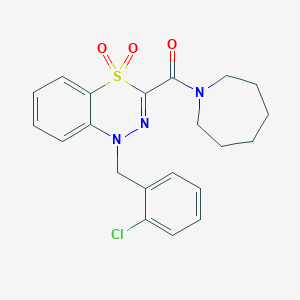
![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)
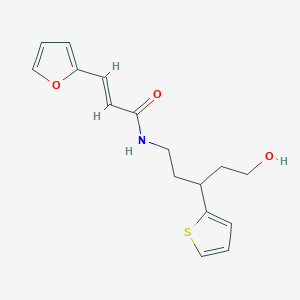
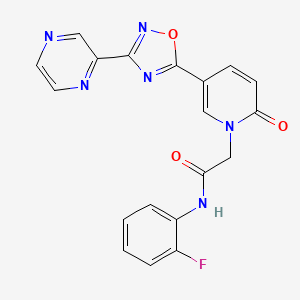

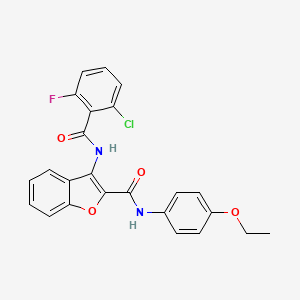

![4-{[(2-Pyridylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B2377551.png)
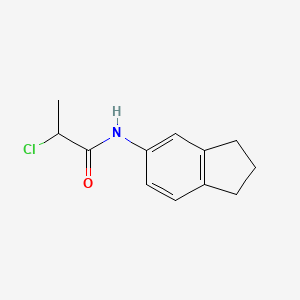
![2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2377555.png)
![8-(4-methoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2377556.png)

![1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2377558.png)